2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxan-3-yl hydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like dichloromethane or ethanol and may require catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and may be conducted under high-pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized oxadiazoles, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may inhibit key enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(oxan-3-yl)-1,2,4-oxadiazole
- 2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-thiadiazole
- 2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-(Chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole is unique due to its specific ring structure and the presence of the oxadiazole moiety
Properties
IUPAC Name |
2-(chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-4-7-10-11-8(13-7)6-2-1-3-12-5-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJJORWMPDNWBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=NN=C(O2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343729-76-9 | |
Record name | 2-(chloromethyl)-5-(oxan-3-yl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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